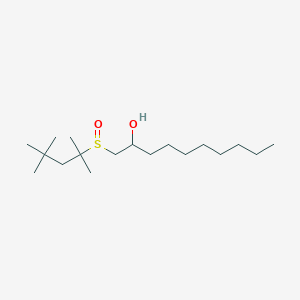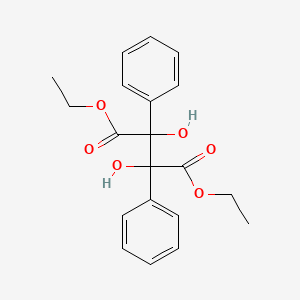
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester is a chemical compound with the molecular formula C18H20O6 It is a diethyl ester derivative of butanedioic acid, featuring two hydroxy groups and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: A similar ester derivative with methyl groups instead of ethyl groups.
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Lacks the phenyl groups present in the target compound.
Tartaric acid derivatives: Compounds with similar hydroxy and ester functionalities.
Uniqueness
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester is unique due to the presence of both hydroxy and phenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64256-90-2 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate |
InChI |
InChI=1S/C20H22O6/c1-3-25-17(21)19(23,15-11-7-5-8-12-15)20(24,18(22)26-4-2)16-13-9-6-10-14-16/h5-14,23-24H,3-4H2,1-2H3 |
InChI Key |
DZFFJXRJCQTVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)OCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
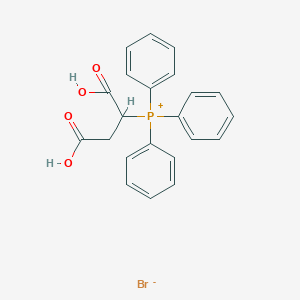

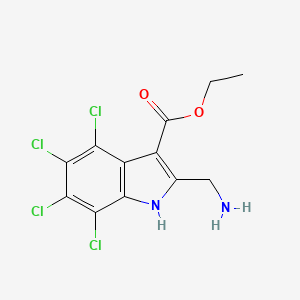
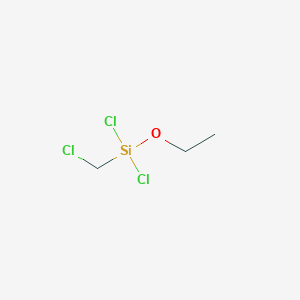
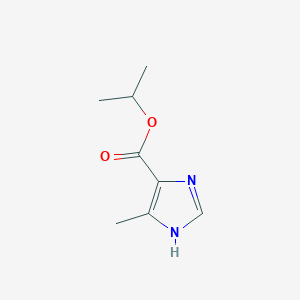

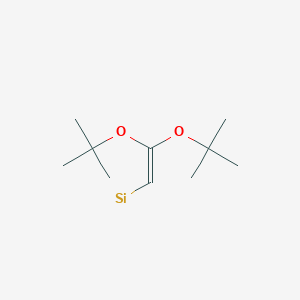
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
